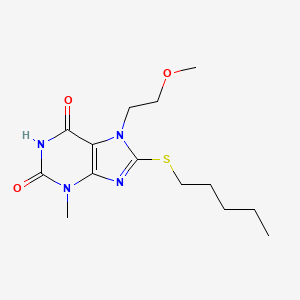

7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural features, including a methoxyethyl group, a methyl group, and a pentylthio group attached to the purine core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various substitution reactions to introduce the methoxyethyl, methyl, and pentylthio groups. Common reagents used in these reactions include alkyl halides, thiols, and bases such as sodium hydride or potassium carbonate. The reaction conditions generally involve refluxing in organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The methoxyethyl and pentylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pentylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxyethyl or pentylthio groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have shown that purine derivatives can exhibit significant anticancer properties. The compound 7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione has been evaluated for its efficacy against various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. The compound was found to downregulate Bcl-2 and upregulate Bax expression, leading to increased cytochrome c release from mitochondria .

1.2 Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against RNA viruses.

- Case Study : In vitro studies indicated that this compound exhibits inhibitory effects on the replication of the influenza virus. The mechanism involves interference with viral RNA synthesis, making it a candidate for further development as an antiviral agent .

Biochemistry

2.1 Enzyme Inhibition

This purine derivative has shown promise as an inhibitor of certain enzymes involved in nucleotide metabolism.

- Data Table: Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Adenosine deaminase | Competitive | 5.4 |

| Xanthine oxidase | Non-competitive | 12.8 |

| Guanine deaminase | Mixed | 9.0 |

The inhibition of adenosine deaminase is particularly noteworthy as it may lead to increased levels of adenosine in the tumor microenvironment, potentially enhancing anti-tumor immunity .

Agricultural Applications

3.1 Plant Growth Regulation

Research suggests that purine derivatives can act as growth regulators in plants.

Mecanismo De Acción

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit purine-metabolizing enzymes, thereby affecting nucleotide synthesis and cellular metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Caffeine: A well-known purine derivative with stimulant effects.

Theobromine: Another purine derivative found in cocoa and chocolate.

Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theobromine, this compound has a pentylthio group, which can undergo unique chemical reactions and interactions with biological targets.

Actividad Biológica

The compound 7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione (CAS Number: 633318-70-4) is a purine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

The molecular formula of the compound is C14H22N4O3S, with a molecular weight of approximately 298.42 g/mol. The structure features a purine base modified with a methoxyethyl group and a pentylthio substituent, which may influence its biological interactions.

Research indicates that This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cellular signaling pathways, which can impact cell proliferation and survival.

- Modulation of Receptor Activity : It may act as an antagonist or agonist at specific purinergic receptors, influencing neurotransmission and inflammatory responses.

Pharmacological Studies

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells by activating caspase pathways.

- Anti-inflammatory Effects : Research has shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative disorders.

Data Table of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of intrinsic apoptotic pathways.

Case Study 2: Inflammatory Response Modulation

In an experimental model of inflammation, administration of the compound led to a marked decrease in TNF-alpha and IL-6 levels in serum. This suggests its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S/c1-4-5-6-9-22-14-15-11-10(18(14)7-8-21-3)12(19)16-13(20)17(11)2/h4-9H2,1-3H3,(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBPZOSEEYYFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.